
BW 245C
Übersicht
Beschreibung
BW-245C, also known as (R*,S*)-(±)-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxo-4-imidazolidineheptanoic acid, is a potent prostanoid receptor agonist. It has a molecular formula of C19H32N2O5 and a molecular weight of 368.47. This compound is known for its high selectivity towards the DP prostanoid receptor, making it a valuable tool in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BW-245C involves the reaction of cyclohexylmethyl ketone with ethyl oxalyl chloride to form an intermediate, which is then reacted with hydrazine to yield the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods: Industrial production of BW-245C follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen: BW-245C unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile. Die Reaktionen werden typischerweise in organischen Lösungsmitteln bei moderaten Temperaturen durchgeführt.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden verwendet. Diese Reaktionen werden in der Regel in wässrigen oder organischen Lösungsmitteln durchgeführt.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen halogenierte Derivate ergeben, während Oxidationsreaktionen Carbonsäuren oder Ketone erzeugen können .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
BW 245C has demonstrated significant cardiovascular effects, particularly in modulating platelet aggregation and influencing heart rate.
Clinical Studies
- A study involving healthy male volunteers reported that intravenous administration of this compound resulted in a progressive increase in heart rate and pulse pressure while reducing platelet aggregation in response to adenosine diphosphate (ADP) .
Dosage (ng/kg/min) | Heart Rate Increase | Pulse Pressure Increase | Platelet Aggregation (%) |
---|---|---|---|
1 | Significant | Significant | Reduced |
2 | Significant | Significant | Reduced |
4 | Significant | Significant | Reduced |
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in models of ischemic stroke.
Case Studies
- In a mouse model of ischemic stroke induced by middle cerebral artery occlusion (MCAO), pretreatment with this compound significantly reduced infarct volume compared to control groups . The reduction was dose-dependent, with notable decreases in lesion volume observed at doses of 10 nmol and higher.
Dosage (nmol) | Infarct Volume Reduction (%) |
---|---|
10 | 21.0 |
25 | 39.6 |
50 | 28.9 |
Immunological Applications
This compound plays a role in modulating immune responses, particularly in allergic reactions and eosinophil activity.
Eosinophil Function
- This compound has been shown to delay apoptosis in cultured eosinophils, suggesting a potential role in prolonging eosinophil survival during allergic responses . This effect is mediated through the DP1 receptor and is significant given the role of eosinophils in allergic inflammation.
Chemotaxis Studies
- Research indicates that this compound can induce chemotaxis in T-helper cells via its action on DP receptors, which may have implications for understanding allergic diseases .
Ocular Applications
This compound has been compared with other prostaglandins for its ocular hypotensive effects, particularly relevant for conditions like glaucoma.
Comparative Efficacy
Wirkmechanismus
BW-245C exerts its effects by selectively binding to the DP prostanoid receptor. This binding activates the receptor, leading to the production of cyclic adenosine monophosphate (cAMP) through the activation of adenylyl cyclase. The increase in cAMP levels triggers various downstream signaling pathways, resulting in physiological responses such as inhibition of platelet aggregation and modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Prostaglandin D2 (PGD2): Another potent agonist of the DP prostanoid receptor but with lower selectivity compared to BW-245C.
Iloprost: A prostacyclin analogue with similar effects but different receptor selectivity.
PGF2α: A prostaglandin with different receptor targets and physiological effects.
Uniqueness of BW-245C: BW-245C stands out due to its high selectivity for the DP prostanoid receptor, making it more effective in specific research applications. Its ability to delay apoptosis in cultured eosinophils and its significant efficacy in stimulating cAMP production further highlight its unique properties .
Biologische Aktivität
BW 245C is a selective agonist for the prostaglandin D2 (PGD2) DP1 receptor, which has garnered attention for its diverse biological activities, particularly in the context of neuroprotection, inflammation, and vascular responses. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects in animal models, and potential therapeutic applications.
This compound primarily functions through the activation of the DP1 receptor, which is coupled to adenylyl cyclase, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling pathway is crucial for various physiological responses:
- Increased cAMP Levels : this compound enhances cAMP production in several cell types, including lung fibroblasts and Th2 cells, contributing to its anti-inflammatory effects .
- Inhibition of Collagen Secretion : In Th2 cells, this compound suppresses TGF-β-induced collagen secretion in a dose-dependent manner .
- Vascular Effects : It also increases transendothelial electrical resistance and decreases permeability in endothelial cells, indicating potential benefits in vascular integrity .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in models of ischemic stroke:
- Reduction of Brain Infarction : In wild-type mice subjected to middle cerebral artery occlusion (MCAO), this compound significantly reduced infarct size by approximately 21% compared to controls .
- Attenuation of Excitotoxicity : The compound has shown promise in reducing NMDA-induced brain damage. Mice pretreated with this compound exhibited significantly smaller lesion volumes in the striatum following NMDA administration .
- Functional Recovery : Administration of this compound post-stroke improved cerebral blood flow (CBF) and reduced neurological deficits, suggesting its potential as a therapeutic agent for stroke recovery .
In Vivo Studies
Several studies have explored the effects of this compound in vivo:
Study | Model | Dosage | Key Findings |
---|---|---|---|
Kiriyama et al. (1997) | Ischemic Stroke | 0.2 mg/kg | Significant reduction in brain infarction size |
Andreasson et al. (2010) | NMDA Model | Various doses (10-50 nmol) | Decreased lesion volume; neuroprotection observed |
Giles et al. (1989) | Canine Colonic Epithelium | Not specified | Induced cAMP production; effects on epithelial function |
Case Studies and Clinical Implications
Research indicates that this compound may have clinical implications in treating conditions associated with inflammation and ischemia:
- Asthma and Allergic Responses : In models of pulmonary allergy, this compound has been shown to reduce allergic responses, highlighting its potential utility in asthma management .
- Vascular Diseases : Its ability to modulate vascular permeability and blood flow suggests possible applications in diseases characterized by vascular dysfunction.
Eigenschaften
IUPAC Name |
7-[3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQIOZJEJFMOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50997118 | |
Record name | 7-[1-(3-Cyclohexyl-3-hydroxypropyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-imidazol-5-yl]heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50997118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75693-75-3 | |
Record name | 3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-4-imidazolidineheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75693-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BW 245C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075693753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-[1-(3-Cyclohexyl-3-hydroxypropyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-imidazol-5-yl]heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50997118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.